molecular formula C14H13NO B14438521 2,6-Dimethyl-4-(phenylimino)cyclohexa-2,5-dien-1-one CAS No. 74827-87-5

2,6-Dimethyl-4-(phenylimino)cyclohexa-2,5-dien-1-one

Cat. No.: B14438521
CAS No.: 74827-87-5
M. Wt: 211.26 g/mol
InChI Key: VMNUOKMJDYJSDM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(phenylimino)cyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-dimethylphenol with aniline in the presence of an oxidizing agent such as p-benzoquinone . The reaction is carried out in a solvent like toluene under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(phenylimino)cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted cyclohexadienone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(phenylimino)cyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-4-(phenylimino)cyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern on the cyclohexadienone ring, which imparts distinct chemical and biological properties. Its dimethyl groups at positions 2 and 6 enhance its stability and reactivity compared to similar compounds .

Properties

CAS No.

74827-87-5

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

2,6-dimethyl-4-phenyliminocyclohexa-2,5-dien-1-one

InChI

InChI=1S/C14H13NO/c1-10-8-13(9-11(2)14(10)16)15-12-6-4-3-5-7-12/h3-9H,1-2H3

InChI Key

VMNUOKMJDYJSDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C2)C=C(C1=O)C

Origin of Product

United States

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